An In-depth Technical Guide to 4,4-Dimethyl-2-pentyne
An In-depth Technical Guide to 4,4-Dimethyl-2-pentyne
CAS Number: 999-78-0
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 4,4-dimethyl-2-pentyne. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Properties of 4,4-Dimethyl-2-pentyne
4,4-Dimethyl-2-pentyne, also known as tert-butyl methyl acetylene, is an internal alkyne characterized by a tert-butyl group at one end of the carbon-carbon triple bond and a methyl group at the other.[1] This structure imparts specific reactivity and physical properties to the molecule. It is a colorless liquid that is immiscible with water but soluble in common organic solvents.[2]
Physical and Chemical Properties
The key physical and chemical properties of 4,4-dimethyl-2-pentyne are summarized in the table below.
| Property | Value |
| CAS Number | 999-78-0 |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | 83 °C |
| Melting Point | -82.4 °C |
| Density | 0.718 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.4071 - 1.4085 |
| Water Solubility | Immiscible |
| Synonyms | tert-Butyl methyl acetylene, 4,4-dimethylpent-2-yne |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4,4-dimethyl-2-pentyne. Key spectral features are outlined below.
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons and the methyl protons adjacent to the alkyne. |
| ¹³C NMR | Resonances for the sp-hybridized carbons of the alkyne, as well as the carbons of the tert-butyl and methyl groups. |
| Infrared (IR) | The characteristic C≡C stretch of the internal alkyne is expected, though it may be weak due to the symmetry of the molecule. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3] |
Synthesis and Experimental Protocols
The synthesis of 4,4-dimethyl-2-pentyne can be achieved through the alkylation of a terminal alkyne. A common method involves the deprotonation of 3,3-dimethyl-1-butyne (B43207) (tert-butyl acetylene) to form a potent nucleophile, which is then reacted with an electrophilic methyl source like methyl iodide.
Representative Experimental Protocol: Alkylation of a Terminal Alkyne
This protocol describes a general procedure for the synthesis of an internal alkyne, such as 4,4-dimethyl-2-pentyne, from a terminal alkyne.
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
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Deprotonation: Anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) is added to the flask. A strong base, such as sodium amide (NaNH₂), is introduced, and the mixture is stirred. The terminal alkyne (e.g., 3,3-dimethyl-1-butyne) is then added dropwise via the dropping funnel at an appropriate temperature (e.g., -78 °C for liquid ammonia). The reaction is stirred for a specified time to ensure complete formation of the acetylide anion.
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Alkylation: The alkylating agent (e.g., methyl iodide) is added dropwise to the solution of the acetylide anion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup and Purification: The reaction is quenched by the careful addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the pure internal alkyne.
Reactivity and Applications
The triple bond in 4,4-dimethyl-2-pentyne is a site of rich reactivity, making it a valuable intermediate in organic synthesis. It can undergo a variety of transformations, including hydrogenation, halogenation, and more complex transition metal-catalyzed reactions.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkynes to carbonyl compounds. For internal alkynes like 4,4-dimethyl-2-pentyne, this reaction yields a ketone. The use of a sterically hindered borane (B79455) reagent can provide regioselectivity.
Representative Experimental Protocol: Hydroboration-Oxidation of an Alkyne
This protocol provides a general methodology for the hydroboration-oxidation of an internal alkyne.[4]
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Hydroboration Step: In a dry, nitrogen-flushed flask, the alkyne is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The hydroborating agent (e.g., a solution of borane in THF or a sterically hindered borane like 9-BBN) is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the vinylborane intermediate.
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Oxidation Step: The reaction mixture is cooled in an ice bath. An aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), is added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂), ensuring the temperature remains controlled. After the addition is complete, the mixture is stirred at room temperature for a specified period.
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Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent. The solvent is removed by rotary evaporation, and the resulting crude ketone is purified by an appropriate method, such as column chromatography or distillation.
Other Key Reactions
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Palladium-Catalyzed Reactions: 4,4-Dimethyl-2-pentyne is utilized in organometallic reactions, particularly those involving palladium catalysts. It can participate in cross-coupling reactions where the alkyne unit is incorporated into a larger molecular framework.
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Polymerization: This alkyne can serve as a monomer in polymerization reactions, catalyzed by transition metal complexes such as those of tungsten, niobium, or tantalum, to form poly(4,4-dimethyl-2-pentyne).[5]
Safety Information
4,4-Dimethyl-2-pentyne is a highly flammable liquid and vapor. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, away from ignition sources.
| GHS Pictogram | Hazard Statement | Precautionary Statements |
| GHS02: Flame | H225: Highly flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
